molecular formula C12H9IN4O B14902012 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14902012
M. Wt: 352.13 g/mol
InChI Key: FTZLARAPMYPRIX-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold known for its ability to mimic purine bases, facilitating interactions with a variety of enzyme active sites . The structure is functionalized with a 4-iodophenoxy group at the 4-position, providing a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create diverse libraries of derivatives. The core pyrazolo[3,4-d]pyrimidine structure is recognized in scientific literature as a template for generating potent inhibitors of protein kinases . These kinases, such as those in the EGF receptor family, are critical targets in oncology research, as their aberrant signaling is a hallmark of numerous cancers . Consequently, this compound is of significant value for researchers investigating new anti-proliferative agents and studying intracellular signal transduction pathways. The 1-methyl substitution enhances the compound's metabolic stability. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For comprehensive handling and safety information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C12H9IN4O

Molecular Weight

352.13 g/mol

IUPAC Name

4-(4-iodophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9IN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3

InChI Key

FTZLARAPMYPRIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Cyclization of Pyrimidine Precursors

A common approach involves the cyclization of 4,6-dichloropyrimidine-5-carbaldehyde with methylhydrazine. The reaction proceeds under reflux in ethanol, yielding 1-methyl-1H-pyrazolo[3,4-d]pyrimidine as the core structure. Alternative methods employ microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields above 80%.

Reaction Conditions:

  • Reactants: 4,6-Dichloropyrimidine-5-carbaldehyde, methylhydrazine.
  • Solvent: Ethanol or DMF.
  • Temperature: 80–120°C (conventional) or 150°C (microwave).
  • Yield: 75–85%.

Condensation with Hydrazine Derivatives

Condensation of 2-cyano-3-ethoxyacrylamide with methylhydrazine in acetic acid generates the pyrazolo[3,4-d]pyrimidine core. This method favors regioselectivity at position 1 due to the methyl group’s steric and electronic effects.

Functionalization at Position 4: Introduction of 4-Iodophenoxy Group

The 4-iodophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

A chlorinated intermediate (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) reacts with 4-iodophenol under basic conditions. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring at position 4.

Procedure:

  • Reactants: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq), 4-iodophenol (1.2 eq).
  • Base: Potassium carbonate (2 eq).
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 100°C, 12–24 hours.
  • Yield: 60–70%.

Mechanistic Insight:
The chloro group at position 4 is activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. 4-Iodophenol, deprotonated by K₂CO₃, acts as the nucleophile, displacing chloride to form the ether linkage.

Suzuki-Miyaura Cross-Coupling

For substrates lacking a leaving group at position 4, palladium-catalyzed cross-coupling offers an alternative. A boronic ester derivative of 4-iodophenol couples with a brominated pyrazolo[3,4-d]pyrimidine intermediate.

Example Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Ligand: None required for electron-rich aryl boronic acids.
  • Base: Na₂CO₃ (2 eq).
  • Solvent: Toluene/water (3:1).
  • Temperature: 80°C, 6 hours.
  • Yield: 50–65%.

Methylation at Position 1

The methyl group at position 1 is introduced early in the synthesis to avoid competing substitutions. Two methods are prevalent:

Direct Alkylation

Treatment of the pyrazolo[3,4-d]pyrimidine core with methyl iodide in the presence of a base (e.g., NaH) in THF at 0°C to room temperature.

Key Considerations:

  • Regioselectivity: Methylation occurs exclusively at the pyrazole nitrogen (position 1) due to its higher nucleophilicity compared to the pyrimidine nitrogens.
  • Yield: >90% under optimized conditions.

Reductive Amination

For more complex derivatives, reductive amination using formaldehyde and sodium cyanoborohydride has been reported, though this is less common for simple methyl groups.

Optimization and Industrial-Scale Considerations

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions or water as a solvent. For example, the SNAr reaction achieves 55% yield in water using phase-transfer catalysts.

Catalytic Efficiency

The patent-pending rGO-Ni@Pd catalyst (reduced graphene oxide-supported nickel-palladium nanoparticles) enhances cross-coupling efficiency, achieving turnover numbers (TON) >1,000 in Suzuki reactions.

Table 1: Comparison of Synthetic Methods

Method Conditions Yield (%) Key Advantage Source
SNAr DMF, K₂CO₃, 100°C 60–70 Simplicity
Suzuki Coupling Pd(PPh₃)₄, toluene/water, 80°C 50–65 Functional group tolerance
Microwave Cyclization Ethanol, 150°C, 20 min 80–85 Rapid reaction time

Challenges and Solutions

Regioselectivity in Substitution

Competing reactions at positions 2 and 6 of the pyrimidine ring are mitigated by using bulky bases (e.g., Cs₂CO₃) or directing groups.

Purification

Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) effectively separates the target compound from iodophenol byproducts.

Stability Concerns

The 4-iodophenoxy group is light-sensitive. Storage under inert atmosphere (N₂ or Ar) in amber vials is recommended.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF or DMSO as solvents.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly in cancer research.

    Medicine: Explored as a potential therapeutic agent for its anticancer and anti-inflammatory properties. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes are essential for various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. The molecular targets include VEGFR-2 and CDK2, which are involved in angiogenesis and cell cycle regulation, respectively .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Amino Substituents: Replacing the 4-chloro group (as in 1b) with a phenoxy substituent (e.g., 4-iodophenoxy) introduces steric and electronic changes that may alter target selectivity. For instance, compound 7 (4-aminophenoxy) showed moderate BRAF inhibition (IC₅₀ ~1.2 μM), while iodophenoxy derivatives could exhibit enhanced lipophilicity and kinase binding .
  • Positional Modifications: Substitution at the 6-position (e.g., chloromethyl in 1b) vs. the 4-position (phenoxy) affects molecular geometry and interactions with hydrophobic pockets in enzymes like BRAF .

Key Observations :

  • Substituent Effects on Kinase Inhibition: Urea-linked analogs (1u, 1v) exhibit nanomolar BRAF inhibition due to strong hydrogen bonding with the kinase active site.
  • Antiparasitic Activity: Ribofuranosyl derivatives (e.g., 4-cyclopentylamino analog) show potent anticoccidial activity, suggesting that 4-substituted pyrazolo[3,4-d]pyrimidines can target parasitic enzymes .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and metabolic stability are critical for drug-likeness:

Compound Name logP (Predicted) Solubility (µM) Metabolic Stability (t₁/₂) Reference
4-(4-Iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ~3.5 (High) <10 (Low) Likely moderate
4-Aminophenoxy analog (Compound 7) ~2.1 >50 High
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b) ~2.8 <5 Low (reactive chlorides)

Key Observations :

  • Iodine vs.
  • Metabolic Vulnerabilities: Chloromethyl or chlorophenyl groups (e.g., 1b) may undergo glutathione conjugation, whereas the iodophenoxy group could resist metabolic degradation .

Biological Activity

4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

  • Molecular Formula : C12H9IN4O
  • CAS Number : 949704-33-0
  • Synonyms : AKOS009113994, CS-0301258

The compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated that 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant anticancer activity:

  • Inhibition of Kinases : It has been shown to inhibit multiple kinases including FLT3 and VEGFR2, which are critical in tumor growth and angiogenesis .
  • Case Study : In a study involving MV4-11 xenograft mouse models, a related pyrazolo[3,4-d]pyrimidine compound demonstrated complete tumor regression when administered at a dosage of 10 mg/kg for 18 days without observable toxicity .

Anti-Proliferative Activity

The compound's anti-proliferative effects have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

Compound 12b , a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, showed potent anti-proliferative activity against both wild-type and mutant EGFR .

Structure-Activity Relationship (SAR)

The structure of pyrazolo[3,4-d]pyrimidines significantly influences their biological activity. Modifications at specific positions can enhance potency against targeted kinases. For instance:

  • Compounds with additional functional groups at the 4-position have shown improved inhibitory effects on EGFR .

In Vivo Studies

In vivo studies using animal models have confirmed the efficacy of pyrazolo[3,4-d]pyrimidines in tumor suppression:

  • Xenograft Models : The administration of pyrazolo[3,4-d]pyrimidine derivatives resulted in notable tumor size reduction and increased survival rates in treated groups compared to controls .

Q & A

Q. Basic

  • 1H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms methyl group integration (δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹ for benzoate derivatives) .
  • HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Confirms molecular weight (e.g., exact mass = 445.1346 for C₂₁H₁₉F₄N₇) .

How can discrepancies between in vitro and in vivo efficacy data for pyrazolo[3,4-d]pyrimidine therapeutics be resolved?

Advanced
Contradictions often arise from bioavailability or metabolic stability issues. Strategies include:

  • Pharmacokinetic Profiling : Assess oral bioavailability (e.g., compound 15 in showed efficacy at 12.5 mg/kg in mice).
  • Prodrug Design : Modify substituents (e.g., cyclopentylamino groups) to enhance metabolic stability .
  • Toxicological Screening : Compare cytotoxicity in primary cells (e.g., human MRC-5SV2 fibroblasts) vs. target parasites (e.g., L. infantum IC₅₀ = 7.47 µM) .

What crystallographic methods are used to resolve the 3D structure of pyrazolo[3,4-d]pyrimidine derivatives?

Basic
X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Structure Solution : Direct methods (SHELXS) for phase determination .
  • Validation : Check R-factor (<0.05) and displacement parameters. For example, 4-benzylsulfanyl derivatives show planarity (max deviation = 0.025 Å) .

How are computational models like pharmacophore mapping applied to design pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?

Advanced
Pharmacophore models identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets):

  • Model Construction : Align active compounds (e.g., EGF-R inhibitors) to define hydrophobic (phenyl rings) and hydrogen-bonding features (N1 and N7 positions) .
  • Virtual Screening : Dock 4-(phenylamino) derivatives (e.g., compound 15 ) into EGF-R (PDB: 1M17) to predict binding modes .
  • Selectivity Optimization : Compare interactions with off-target kinases (e.g., c-Src) to minimize cross-reactivity .

What strategies mitigate cytotoxicity in pyrazolo[3,4-d]pyrimidine derivatives while retaining therapeutic efficacy?

Q. Advanced

  • Substituent Fine-Tuning : Replace diethylamino groups (toxic) with cyclopentylamino (lower host cell toxicity, CC₅₀ >100 µM) .
  • Dose Optimization : Balance IC₅₀ (e.g., 0.5 µM for MK cell proliferation) with maximum tolerated doses in animal models .
  • Metabolic Profiling : Identify toxic metabolites (e.g., glutathione adducts) via LC-MS and adjust substituents to block reactive sites .

How do solvent and temperature conditions influence the recrystallization purity of pyrazolo[3,4-d]pyrimidine derivatives?

Q. Basic

  • Solvent Choice : Polar solvents (acetonitrile, DMF) yield high-purity crystals by dissolving impurities at elevated temperatures .
  • Temperature Gradients : Slow cooling (0.5°C/min) from reflux to 4°C minimizes amorphous precipitate formation .
  • Crystal Habit Modification : Additives (e.g., ethyl acetate) can alter crystal morphology for improved filtration .

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